molecular formula C13H13NO2 B12279930 7-Isopropylquinoline-3-carboxylic acid

7-Isopropylquinoline-3-carboxylic acid

Cat. No.: B12279930
M. Wt: 215.25 g/mol
InChI Key: AOKQWKGKHAVVCP-UHFFFAOYSA-N
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Description

7-Isopropylquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound features a quinoline core with an isopropyl group at the 7th position and a carboxylic acid group at the 3rd position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core . The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the yield but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts alkylation using isopropyl chloride and aluminum chloride.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 7-Isopropylquinoline-3-methanol or 7-Isopropylquinoline-3-aldehyde.

    Substitution: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

7-Isopropylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Isopropylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme . The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: An isomer with the nitrogen atom in a different position.

    Quinolone: A related compound with a carbonyl group at the 4th position.

Uniqueness: 7-Isopropylquinoline-3-carboxylic acid is unique due to the presence of both an isopropyl group and a carboxylic acid group on the quinoline core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

7-propan-2-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-8(2)9-3-4-10-5-11(13(15)16)7-14-12(10)6-9/h3-8H,1-2H3,(H,15,16)

InChI Key

AOKQWKGKHAVVCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=NC=C(C=C2C=C1)C(=O)O

Origin of Product

United States

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